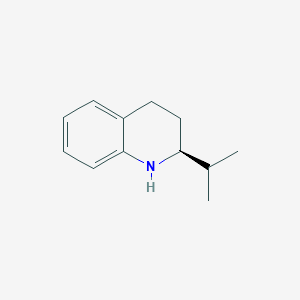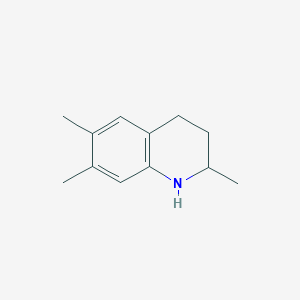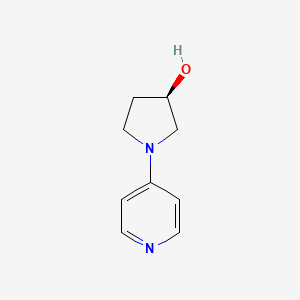
(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an isopropyl group attached to the second carbon of the tetrahydroquinoline ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline typically involves the catalytic hydrogenation of quinoline derivatives. One common method includes the use of chiral catalysts to ensure the production of the (S)-enantiomer. The reaction conditions often involve hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of chiral catalysts in large-scale hydrogenation processes ensures the selective production of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
科学的研究の応用
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and as an additive in materials science for the development of advanced polymers and coatings.
作用機序
The mechanism of action of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The compound’s chiral nature allows it to fit into specific binding sites, enhancing its selectivity and potency.
類似化合物との比較
2-Isopropyl-1,2,3,4-tetrahydroquinoline: The non-chiral version of the compound.
2-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group instead of an isopropyl group.
2-Ethyl-1,2,3,4-tetrahydroquinoline: A compound with an ethyl group at the same position.
Uniqueness: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral nature, which imparts specific optical activity and potential for enantioselective interactions. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications where enantiomeric purity is crucial.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3/t11-/m0/s1 |
InChIキー |
QTMOXLMMSRXXGQ-NSHDSACASA-N |
異性体SMILES |
CC(C)[C@@H]1CCC2=CC=CC=C2N1 |
正規SMILES |
CC(C)C1CCC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)


![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)



